molecular formula C8H4BrF2IO2 B2758520 Methyl 4-bromo-2,3-difluoro-5-iodobenzoate CAS No. 1878217-46-9

Methyl 4-bromo-2,3-difluoro-5-iodobenzoate

Cat. No.: B2758520
CAS No.: 1878217-46-9
M. Wt: 376.923
InChI Key: CSBWTYPGEVRENA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2,3-difluoro-5-iodobenzoate can be synthesized through a multi-step process. One common method involves the iodination of methyl 4-bromo-2,3-difluorobenzoate using N-iodo-succinimide (NIS) in the presence of sulfuric acid and dichloromethane as the solvent . The reaction is typically carried out at 0°C and then warmed to room temperature, yielding the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2,3-difluoro-5-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds .

Scientific Research Applications

Methyl 4-bromo-2,3-difluoro-5-iodobenzoate is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-2,3-difluoro-5-iodobenzoate is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzoate ester framework. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in organic synthesis and pharmaceutical research .

Biological Activity

Methyl 4-bromo-2,3-difluoro-5-iodobenzoate (CAS No. 1878217-46-9) is a synthetic organic compound characterized by a complex halogenated structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique biological properties and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C8H4BrF2IO2 and a molecular weight of 376.92 g/mol. Its structure features multiple halogen substituents, which significantly influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC8H4BrF2IO2
Molecular Weight376.92 g/mol
CAS Number1878217-46-9

Synthesis

The synthesis of this compound typically involves a multi-step process. A common method includes the iodination of methyl 4-bromo-2,3-difluorobenzoate using N-iodosuccinimide (NIS) in the presence of sulfuric acid and dichloromethane as the solvent. This process allows for the selective introduction of iodine into the aromatic system, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of halogen atoms enhances its reactivity towards nucleophiles and electrophiles, allowing for selective functionalization. This reactivity is essential in applications such as enzyme inhibition and receptor modulation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of halogenated benzoates, including this compound. In vitro assays have demonstrated its effectiveness against a range of Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicate promising antibacterial activity, suggesting potential use in treating infections caused by resistant strains .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. In biochemical assays, this compound exhibited significant inhibitory activity with IC50 values comparable to established fluoroquinolone antibiotics .

EnzymeIC50 (µM)
E. coli DNA gyrase2.91
E. coli Topoisomerase IV4.80

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents targeting these enzymes.

Case Studies

  • Antibacterial Screening : A study conducted on a series of halogenated benzoates found that this compound demonstrated robust activity against E. coli strains harboring mutations conferring resistance to conventional antibiotics. The compound's structural features were linked to enhanced binding affinity to target enzymes .
  • Pharmaceutical Development : In pharmaceutical research focusing on novel drug candidates for resistant bacterial infections, this compound was identified as a promising scaffold for further modification to improve potency and selectivity against bacterial pathogens .

Properties

IUPAC Name

methyl 4-bromo-2,3-difluoro-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2IO2/c1-14-8(13)3-2-4(12)5(9)7(11)6(3)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBWTYPGEVRENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1F)F)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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